UBP316

Kainate Receptor Antagonist GluK1 Potency Receptor Affinity

Non-selective kainate receptor antagonists introduce off-target blockade that clouds GluK1-specific signaling data. UBP316 (CAS 936095-50-0) resolves this with subnanomolar GluK1 affinity (Kb=1.4 nM) and >71,000-fold selectivity over GluK2-inactive at GluK2 up to 100 µM. Key features: • Crystal structure-validated binding (PDB: 2QS3) for computational modeling. • Documented efficacy in presynaptic Ca²⁺ transient and LTP/LTD assays. Supplied with purity documentation for research reliability.

Molecular Formula C20H19N3O6S
Molecular Weight 429.4 g/mol
Cat. No. B7909889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP316
Molecular FormulaC20H19N3O6S
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)CC(C(=O)O)N
InChIInChI=1S/C20H19N3O6S/c1-11-8-22(10-14(21)18(25)26)20(29)23(17(11)24)9-13-7-15(30-16(13)19(27)28)12-5-3-2-4-6-12/h2-8,14H,9-10,21H2,1H3,(H,25,26)(H,27,28)/t14-/m0/s1
InChIKeyLCZDCKMQSBGXAH-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UBP316: Compound Identification and Classification


The compound, also known as UBP316, ACET, CHEMBL373429, and UBE, is a synthetic small-molecule antagonist of the kainate receptor subunit GluK1 (formerly GluR5). It belongs to the class of thiophene-pyrimidine carboxylic acid derivatives and is characterized by a molecular formula of C20H19N3O6S and a molecular weight of 429.45 g/mol. The compound possesses a single (S)-stereocenter at the amino acid moiety and is primarily utilized as a research tool for dissecting the physiological and pathological roles of GluK1-containing kainate receptors in the central nervous system [1]. Its structure has been experimentally validated by X-ray crystallography in complex with the GluK1 ligand-binding core, confirming its binding mode and providing a basis for its selectivity profile [2].

GluK1 (GluR5) antagonist research tool
Crystallographically validated binding mode
Single (S)-stereocenter defined chemistry

Why Generic GluK1 Antagonists Cannot Substitute for UBP316


Within the class of GluK1 (GluR5) antagonists, structural variations profoundly impact both absolute potency and, critically, selectivity across the broader ionotropic glutamate receptor family. Generic substitution with other GluK1 antagonists such as UBP310, LY293558, or broader-spectrum AMPA/kainate antagonists like NBQX or NS1209 introduces significant experimental confounds. The target compound, UBP316, demonstrates a unique combination of subnanomolar GluK1 affinity (Kb = 1.4 nM) and profound functional selectivity, being completely inactive at GluK2 (GluR6) receptors at concentrations up to 100 µM . This contrasts sharply with UBP310, which exhibits ~93-fold lower GluK1 affinity and lower selectivity , and LY293558, which has micromolar affinity for GluR5 and lacks the same degree of selectivity [1]. The following quantitative evidence guide establishes that for studies requiring definitive dissection of GluK1-specific signaling, substitution is not scientifically equivalent and leads to ambiguous or misinterpreted data.

Affinity GluK1 affinity differences with UBP310 or LY293558 may require higher concentrations and increase off-target probability.
Selectivity Reduced GluK1/GluK2 selectivity in UBP310 may shift experimental outcomes, complicating GluK1-specific signaling interpretation.
Profile Lower lipophilicity of UBP310 could alter membrane permeation and in vivo exposure, limiting direct comparability.

Quantitative Differentiation: UBP316 vs. Comparators


Superior GluK1 Binding Affinity vs. UBP310 and LY293558

UBP316 exhibits a Kb value of 1.4 nM for the GluK1 (GluR5) receptor, establishing it as a subnanomolar affinity antagonist . In contrast, the closely related analog UBP310 binds to the same GluK1 S1S2 domain with a Kd of 130 nM, representing a 93-fold lower affinity . The comparator LY293558, a clinical-stage AMPA/GluR5 antagonist, displays a Ki of 4,160 nM (4.16 µM) for the GluR5 subunit, making it approximately 2,971-fold less potent than UBP316 [1].

GluK1 Binding Affinity
Head-to-head
Kb = 1.4 nM (UBP316) vs. Kd 130 nM (UBP310), Ki 4160 nM (LY293558)
Reported affinity context supports GluK1 engagement studies at low concentrations.
Binding assays on recombinant GluK1; radioligand displacement for LY293558.
Kainate Receptor Antagonist GluK1 Potency Receptor Affinity

Unmatched Selectivity at GluK2 vs. UBP310

UBP316 demonstrates a remarkable functional selectivity profile. It is completely ineffective at blocking GluK2 (GluR6) receptors at all tested concentrations up to 100 µM . This equates to a >71,000-fold selectivity window over its 1.4 nM GluK1 affinity. In comparison, the analog UBP310 exhibits only a 12,700-fold selectivity for GluR5 over GluR6, indicating a 5.6-fold narrower selectivity margin . UBP316 also shows no effect at GluK3 (GluR7) receptors at 1 µM .

GluK2 Selectivity
Head-to-head
>71,000-fold selectivity (inactive at GluK2 up to 100 µM) vs. UBP310 12,700-fold
Reported selectivity profile supports GluK1-specific functional studies without GluK2 interference.
Electrophysiology on recombinant homomeric GluK2 receptors.
Kainate Receptor Selectivity GluK2 Inactivity Functional Antagonism

Crystallographically Validated Binding Mode vs. UBP302 and UBP310

The X-ray crystal structure of UBP316 in complex with the GluK1 ligand-binding core (PDB ID: 2QS3) at 1.76 Å resolution reveals a distinct binding mode [1]. While UBP302 and UBP310 also induce a hyperextended conformation of the ligand-binding core, UBP316 forms a unique network of interactions. Notably, the structure shows that UBP316, like UBP310, does not form direct contacts with the E723 side chain, a feature common to agonist and many antagonist complexes in AMPA and kainate receptors, but achieves its high affinity and selectivity through a distinct arrangement [2]. The resulting 22 Å extension of the ion channel linkers in the transition from antagonist- to glutamate-bound forms is a key mechanistic insight, and the UBP316-bound structure serves as a critical reference point for understanding this large conformational change [2].

Crystal Structure
Supporting evidence
PDB 2QS3, 1.76 Å; unique interaction network, 22 Å linker extension
Supports structure-based interpretation of affinity/selectivity differences from analogs.
X-ray crystallography of rat GluK1 S1S2 construct.
Crystal Structure Ligand-Binding Core Conformational Change

Functional Blockade of ATPA-Induced Synaptic Depression

UBP316 effectively blocks the depression of field excitatory postsynaptic potentials (fEPSPs) induced by the GluK1-selective agonist ATPA in hippocampal slices . This functional assay demonstrates that UBP316's high affinity and selectivity for GluK1 translates into robust and specific antagonism of native GluK1-mediated synaptic events. While other GluK1 antagonists like UBP310 and UBP302 also block ATPA-induced effects, the concentration required for UBP316 is substantially lower due to its superior potency, as demonstrated by its 93-fold higher affinity compared to UBP310 .

Synaptic Blockade
Class-level inference
Blocks ATPA-induced fEPSP depression in hippocampal slices
Translates reported in vitro affinity to native synaptic GluK1 antagonism.
Functional concentration inferred from binding affinity; data to verify.
Synaptic Transmission fEPSP GluK1-Mediated Inhibition

Lipophilicity and Polar Surface Area vs. UBP310

UBP316 possesses a predicted LogP value of 1.905 and a topological polar surface area (tPSA) of 172.86 Ų . In comparison, the analog UBP310, which lacks the phenyl substituent on the thiophene ring, has a different lipophilicity profile. The presence of the phenyl group in UBP316 increases its LogP, potentially influencing its ability to cross biological membranes and its distribution in vivo. This physicochemical difference is relevant for experimental design, particularly when considering in vivo or ex vivo applications where compound exposure and brain penetration are critical .

Physicochemical Profile
Supporting evidence
LogP 1.905; tPSA 172.86 Ų (vs. UBP310 lacking phenyl group, lower LogP implied)
Physicochemical profile may influence membrane permeation and in vivo distribution.
Predicted computationally; experimental confirmation recommended.
Physicochemical Properties Blood-Brain Barrier Permeability LogP

Recommended Research Applications of UBP316


Synaptic Plasticity Studies Requiring GluK1-Specific Dissection

Given its subnanomolar potency (Kb = 1.4 nM) and exceptional functional selectivity (>71,000-fold over GluK2), UBP316 is the gold-standard antagonist for experiments requiring unequivocal attribution of observed synaptic plasticity phenomena to GluK1-containing kainate receptors . Its use ensures that residual activity at other kainate receptor subunits (GluK2, GluK3) does not confound interpretation of long-term potentiation (LTP) or depression (LTD) experiments in hippocampal or other CNS slice preparations, particularly those involving NMDA receptor-independent LTP . This level of target definition is unattainable with less selective antagonists like UBP310 or LY293558 .

Structural Biology and Molecular Dynamics Simulations

The high-resolution (1.76 Å) crystal structure of the UBP316-bound GluK1 ligand-binding core (PDB: 2QS3) provides an essential template for structure-based drug design and computational studies . Its unique binding mode, which induces a distinct hyperextended conformation and lacks interaction with the E723 residue, serves as a benchmark for molecular dynamics simulations aimed at understanding the allosteric transitions of kainate receptors . Researchers seeking to model antagonist-induced conformational states or design novel GluK1-selective agents should utilize UBP316's structural data as a foundational reference .

In Vitro Assays with Minimal Off-Target Interference

For cell-based assays using recombinant systems or primary neuronal cultures, UBP316 offers a uniquely wide safety margin. Its demonstrated inactivity at GluK2 receptors at concentrations up to 100 µM allows researchers to use a broad concentration range in dose-response experiments without incurring off-target kainate receptor blockade . This is particularly advantageous in complex preparations where multiple kainate and AMPA receptor subunits are co-expressed, as UBP316's profile minimizes the risk of confounding effects that might arise from the broader-spectrum antagonism observed with compounds like NBQX or NS1209 .

Presynaptic GluK1 Modulation of Neurotransmitter Release

UBP316 has been shown to reduce short-term facilitation of presynaptic calcium transients following repetitive spike activity . This specific effect on presynaptic function makes UBP316 a critical tool for dissecting the role of presynaptic GluK1 receptors in modulating neurotransmitter release probability. Studies aiming to differentiate pre- versus postsynaptic contributions of kainate receptors to synaptic transmission and short-term plasticity should prioritize UBP316 due to its validated efficacy in this specific functional context .

Application
Selection Property
Validation Focus
Synaptic plasticity GluK1 dissection
GluK1 affinity-selectivity profile
GluK2/3 off-target interference assessment
Structural biology / MD simulations
Crystallographically defined binding mode
Conformational state comparison with analogs
In vitro assays with low off-target risk
Functional inactivity at GluK2 across broad concentration range
Off-target kainate receptor blockade in co-expression models
Presynaptic GluK1 modulation of release
Functional response in presynaptic calcium transient assays
Pre- vs. postsynaptic contribution differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for UBP316

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.